molecular formula C7H14N6 B2483627 2-(2-Aminoethyl)-4-amino-6-dimethylamino-s-triazine CAS No. 40917-13-3

2-(2-Aminoethyl)-4-amino-6-dimethylamino-s-triazine

Cat. No. B2483627
CAS RN: 40917-13-3
M. Wt: 182.231
InChI Key: QDGBLOXMCOPNHK-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of s-triazine, which is a class of organic compounds featuring a ring of three nitrogen atoms and three carbon atoms . The “2-(2-Aminoethyl)-4-amino-6-dimethylamino” part suggests that the compound has aminoethyl and dimethylamino substituents on the triazine ring .


Molecular Structure Analysis

The molecular structure of this compound would likely feature a triazine ring with various substituents. The exact structure would depend on the positions and orientations of these substituents .


Chemical Reactions Analysis

The compound could potentially participate in various chemical reactions, especially those involving its amino groups. For example, it might undergo reactions with acids, bases, or other electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Derivative Formation

2-(2-Aminoethyl)-4-amino-6-dimethylamino-s-triazine and its derivatives have been extensively studied in the field of synthetic chemistry. For instance, the synthesis of various 1,3,5-triazine derivatives using dimethylbiguanide hydrochloride and ethyl chloroacetate has been explored. This includes the synthesis of new compounds characterized by techniques like NMR and IR (Zhang Li-hu, 2014).

Corrosion Inhibition

Research has also been conducted on the use of benzothiazole derivatives, including certain triazine compounds, as corrosion inhibitors for steel in acidic environments. These inhibitors have been shown to offer superior stability and efficiency, adsorbing onto surfaces both physically and chemically (Hu et al., 2016).

Polymer Synthesis

The compound has been utilized in polymer science, specifically in the synthesis of poly(hydrazino-1,3,5-triazines). These polymers, synthesized through meltpolymerization, have been found to have varied solubility and thermal stability, contributing to the development of materials with specific properties (Unishi et al., 1974).

Anticancer Research

In medicinal chemistry, derivatives of 1,3,5-triazine, including compounds similar to 2-(2-Aminoethyl)-4-amino-6-dimethylamino-s-triazine, have been synthesized and evaluated for their anticancer activities. Certain derivatives have exhibited significant activity against specific cancer cell lines, suggesting potential therapeutic applications (Sa̧czewski et al., 2006).

Sugar Residue Attachment

Studies have also been conducted on attaching sugar residues to cytotoxic 1,3,5-triazines, a process that can be relevant in drug development and molecular biology (Simmonds & Stevens, 1982).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if used in a biological context, it might interact with biological macromolecules in specific ways .

Safety and Hazards

The safety and hazards associated with the compound would depend on its physical and chemical properties. For example, many amines are irritants and can be harmful if ingested, inhaled, or come into contact with the skin .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has interesting biological activities, it might be studied further for potential therapeutic uses .

properties

IUPAC Name

6-(2-aminoethyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N6/c1-13(2)7-11-5(3-4-8)10-6(9)12-7/h3-4,8H2,1-2H3,(H2,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGBLOXMCOPNHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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